molecular formula C14H9BrN2O5 B5704542 [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate

[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate

Cat. No.: B5704542
M. Wt: 365.13 g/mol
InChI Key: VUDMWRVCAROBHS-LFIBNONCSA-N
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Description

[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the cyclohexadienone core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using an oxidizing agent like potassium permanganate or chromium trioxide.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated cyclohexadienone.

    Esterification: The final step involves the esterification of the amino-substituted cyclohexadienone with 2-bromo-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of nitro and bromo groups suggests that it may exhibit antimicrobial or anticancer activities. Further research is needed to evaluate its biological activity and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the bromo group may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

    [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O5/c1-8-7-9(18)5-6-11(8)16-22-14(19)10-3-2-4-12(13(10)15)17(20)21/h2-7H,1H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMWRVCAROBHS-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N\OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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